![molecular formula C16H26N4O B2905705 4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide CAS No. 1421458-02-7](/img/structure/B2905705.png)
4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclohexyl group, which is a six-membered carbon ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of similar compounds, such as 1H-Pyrazole, has been determined using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, new pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the properties of similar compounds, such as 4-(1H-Pyrazol-1-yl)benzaldehyde, have been determined using techniques like Mass Spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FTIR) .
Scientific Research Applications
Biomedical Chemistry
The structural motif of pyrazole is found in many pharmacologically active molecules. It can interact with various biological targets, such as enzymes and receptors, making it valuable in drug design. For instance, pyrazole-based compounds have been investigated for their potential as chemotherapeutic agents, particularly in the treatment of cancer .
Crystallography
Compounds containing pyrazole groups can exhibit interesting crystalline properties, such as polymorphism. Polymorphs are different crystal forms of the same compound, which can have distinct physical and chemical properties. This is significant in the pharmaceutical industry, where different polymorphs of a drug can have different solubility, stability, and bioavailability .
Mechanism of Action
Target of Action
Compounds with a pyrazole core have been known to exhibit a broad range of biological activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives have been reported to interact with various biological targets, leading to a range of effects . The compound’s interaction with its targets could lead to changes at the molecular and cellular level, affecting the function of the targets.
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . The compound could potentially affect multiple pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Pyrazole derivatives have been associated with a variety of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Safety and Hazards
Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely. While an SDS for this specific compound is not available, SDS for similar compounds, such as Ethyl 4-methyl-2-(1H-pyrazol-1-yl)thiazole-5-carboxylate, provide information on hazards, safe handling procedures, and emergency procedures .
Future Directions
properties
IUPAC Name |
N-cyclohexyl-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c21-16(18-15-5-2-1-3-6-15)19-11-7-14(8-12-19)13-20-10-4-9-17-20/h4,9-10,14-15H,1-3,5-8,11-13H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLLFEYKALILHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.